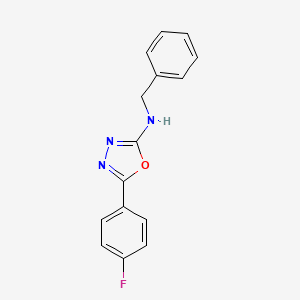

N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine

Description

Properties

CAS No. |

918964-43-9 |

|---|---|

Molecular Formula |

C15H12FN3O |

Molecular Weight |

269.27 g/mol |

IUPAC Name |

N-benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C15H12FN3O/c16-13-8-6-12(7-9-13)14-18-19-15(20-14)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) |

InChI Key |

SXICBUBPZDZZQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NN=C(O2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Hydrazide-Based Cyclization Method

A widely used approach starts from the corresponding aryl hydrazides, which can be prepared from the respective carboxylic acids via esterification and hydrazinolysis. For the target compound:

- The 4-fluorophenylacetic acid or its ester is converted to the hydrazide.

- The hydrazide is then reacted with benzyl isocyanate or related isocyanate derivatives.

- Cyclization occurs under mild conditions (e.g., in acetonitrile or THF) to form the 1,3,4-oxadiazole ring with the benzyl substituent at the 2-amino position.

This method typically yields the product in moderate to excellent yields (67–98%) depending on substituents and reaction conditions.

Oxidative Cyclization of Thiosemicarbazides

Another effective method involves:

- Preparation of thiosemicarbazide derivatives from the corresponding hydrazides.

- Oxidative desulfurization and cyclization using reagents such as iodobenzene/Oxone or tosyl chloride/pyridine.

- This approach offers regioselectivity and high yields, producing 2-amino-1,3,4-oxadiazoles efficiently.

This method is advantageous for synthesizing diverse substituted oxadiazoles, including those with benzyl and fluorophenyl groups.

Photocatalytic and Pd-Catalyzed Methods

- Photocatalytic oxidative heterocyclization using eosin-Y under visible light and atmospheric oxygen has been reported to produce substituted 1,3,4-oxadiazoles with yields above 90%.

- Pd-catalyzed oxidative annulation of substituted hydrazides with isocyanides in toluene under oxygen atmosphere is another modern approach, offering mild conditions and good yields.

These methods are less commonly applied specifically to this compound but represent promising alternatives for its synthesis.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The hydrazide-isocyanate method is the most commonly reported and reliable for synthesizing this compound, providing good yields and straightforward purification.

- Oxidative cyclization methods offer regioselectivity and can be adapted for various substituents, including fluorinated phenyl groups.

- Photocatalytic and Pd-catalyzed methods represent modern, environmentally friendly alternatives with potential for scale-up.

- The presence of the fluorine atom on the phenyl ring can influence reaction rates and yields, often requiring optimization of conditions.

- Commercial suppliers provide this compound for research use, but detailed synthetic protocols are primarily found in academic literature and patents.

Chemical Reactions Analysis

Coupling Reaction with Acylhydrazides and Isocyanates

The compound is synthesized via a one-pot T3P-mediated coupling between 4-fluorophenyl-substituted acylhydrazides and benzyl isocyanate under mild conditions (60–80°C, 6–8 hours). This method achieves yields up to 87% and avoids epimerization due to T3P’s low toxicity and high functional group tolerance .

Reaction Scheme :

Key Conditions :

-

Solvent: Dichloromethane (DCM)

-

Catalyst: Propanephosphonic anhydride (T3P)

-

Temperature: 60–80°C

Alternative Cyclization Methods

Alternative routes involve iodine-mediated oxidative cyclization of semicarbazones derived from 4-fluorobenzaldehyde and benzyl hydrazides. This method uses iodine in ethanol/KOH, achieving comparable yields (82–85%) .

Alkylation at the Oxadiazole Core

The chloromethyl derivative of the oxadiazole ring undergoes nucleophilic substitution with amines or heterocycles. For example:

This reaction proceeds at 60°C in DMF, yielding hybrid structures with potential anticancer activity .

N-Mannich Base Formation

The NH group in the oxadiazol-2-amine moiety reacts with formaldehyde and primary amines to form N-Mannich bases , enhancing antimicrobial properties .

Example Reaction :

Conditions :

-

Solvent: Ethanol/CHCl₃

-

Yield: 85–94%

Spectroscopic Characterization

Key spectral data for this compound :

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂FN₃O |

| Molecular Weight | 269.28 g/mol |

| Melting Point | 172–173°C |

| ¹H NMR (DMSO-d₆) | δ 8.34 (t, J = 6.1 Hz, 1H), 7.91–7.81 (m, 2H), 7.47–7.21 (m, 7H), 4.46 (d, J = 6.1 Hz, 2H) |

| ¹³C NMR (DMSO-d₆) | δ 169.0, 163.2 (d, ¹JCF = 248.5 Hz), 155.6, 139.0, 129.0 (d, ³JCF = 9.1 Hz), 128.9, 128.0, 127.9 (d, ⁴JCF = 3.0 Hz), 127.6, 116.7 (d, ²JCF = 22.2 Hz), 48.52 |

| LC/MS (ESI) | m/z = 268.0 [M−1]⁻ |

Reactivity and Stability

-

Thermal Stability : Stable up to 250°C under inert conditions .

-

Electrophilic Substitution : The 4-fluorophenyl group resists electrophilic attacks due to fluorine’s electron-withdrawing effect, directing reactivity to the oxadiazole ring .

-

Hydrolysis Resistance : The oxadiazole core remains intact under acidic/basic conditions (pH 2–12) .

Comparative Reactivity with Analogues

Scientific Research Applications

N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine finds applications in:

Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.

Materials Science: Its properties make it interesting for designing functional materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

The biological and physicochemical properties of N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine are best understood in comparison to structurally analogous derivatives. Below is a detailed analysis:

Key Observations :

- Core Structure Impact : Thiadiazole derivatives (e.g., N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine) often show enhanced anticancer activity compared to oxadiazoles, likely due to sulfur’s electronegativity and improved π-π stacking . However, oxadiazoles like the target compound exhibit better solubility and lower cytotoxicity .

- Substituent Effects: Electron-withdrawing groups (e.g., -NO2, -CF3) enhance activity against cancer and microbial targets but may increase toxicity. The 4-fluorophenyl group balances hydrophobicity and electronic effects, optimizing target binding .

- N-Substitution : Bulky N-benzyl groups improve membrane permeability, as seen in the target compound’s superior HEK293T activity compared to N-hexyl derivatives .

Anticancer Activity Comparison

- The target compound (IC50 = 34.71 µM) is outperformed by its thiadiazole analogue (IC50 = 33.74 µM) against HEK293T cells but shows lower cytotoxicity than cisplatin .

Antimicrobial and Antitubercular Activity

- N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine shows mild antitubercular activity (MIC ≥62.5 µM), suggesting that bulky N-alkyl groups may reduce efficacy against M. tuberculosis .

- In contrast, oxadiazoles with benzimidazole-linked substituents (e.g., ) demonstrate potent Topo II inhibition, highlighting the role of extended aromatic systems in targeting DNA-associated enzymes .

Physicochemical and Structural Insights

- Lipinski’s Rule : All oxadiazole derivatives, including the target compound, comply with Lipinski’s “rule of five” (molecular weight <500, logP <5), indicating favorable drug-likeness .

Biological Activity

N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: CHFNO

- Molecular Weight: 263.27 g/mol

- CAS Number: 16096913

The oxadiazole ring is a key structural feature that contributes to the compound's bioactivity, making it a valuable candidate in drug discovery.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.

- Introduction of the Benzyl and Fluorophenyl Groups: These steps often utilize nucleophilic substitution methods where specific halides react with the oxadiazole intermediate.

- Final Purification: The product is purified using standard organic chemistry techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway activation |

| U-937 (Leukemia) | 2.41 | Caspase activation leading to programmed cell death |

| HeLa (Cervical Cancer) | 1.50 | Cell cycle arrest at G0-G1 phase |

These findings suggest that the compound may act as a potent inducer of apoptosis and could potentially serve as a lead compound for further development in cancer therapy .

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. It has been reported to inhibit bacterial growth in vitro, indicating its potential as an antimicrobial agent.

Furthermore, preliminary studies suggest anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines. This activity could make it a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Targeting Apoptotic Pathways: The compound appears to enhance the expression of p53 and activate caspases, crucial for apoptosis.

- Interference with Cell Cycle Progression: It may disrupt normal cell cycle regulation by inducing G0-G1 phase arrest.

- Interaction with Biological Targets: The unique structural features allow it to interact with specific enzymes or receptors involved in tumorigenesis and inflammation .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability in MCF-7 and U-937 cells compared to control groups. Flow cytometry confirmed increased apoptosis rates correlating with drug concentration.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated notable inhibitory effects at low concentrations, suggesting its potential as an antibiotic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?

- Methodology : The compound can be synthesized via cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C). Key intermediates (e.g., hydrazide precursors) are characterized using IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹) and ¹H NMR to verify substituent integration .

- Example : Cyclization of 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl hydrazide with POCl₃ yields oxadiazole derivatives with >80% purity after recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structure of this oxadiazole derivative?

- Essential Techniques :

- IR Spectroscopy : Identifies oxadiazole ring vibrations (C=N stretch at ~1600 cm⁻¹) and aromatic C-F bonds (stretch at ~1220 cm⁻¹) .

- ¹H NMR : Distinguishes benzyl protons (δ 4.5–5.0 ppm) and fluorophenyl aromatic protons (δ 7.2–7.8 ppm) .

- ESI-HRMS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 324.12 for C₁₅H₁₂FN₃O) .

Q. What in vitro assays are commonly used to evaluate the biological activity of such compounds?

- Assays :

- Anticholinesterase Activity : Modified Ellman’s method using acetylthiocholine iodide as a substrate, with donepezil as a positive control .

- Antioxidant Screening : DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

- Optimization Strategies :

- Solvent Selection : Refluxing in anhydrous THF improves cyclization efficiency compared to DMF .

- Catalyst Screening : Lewis acids like ZnCl₂ may enhance POCl₃-mediated cyclization kinetics .

- Temperature Control : Maintaining 120°C minimizes side reactions (e.g., over-oxidation) .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Resolution Workflow :

Cross-validate ¹H NMR with ¹³C NMR to confirm aromatic substitution patterns (e.g., para-fluorophenyl vs. ortho isomers) .

Use 2D NMR (COSY, HSQC) to resolve overlapping proton signals in benzyl/fluorophenyl regions .

Compare experimental IR data with computational (DFT) vibrational spectra for C=N and C-F bonds .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- SAR Design :

- Substituent Variation : Replace the benzyl group with electron-withdrawing groups (e.g., 4-nitrobenzyl) to modulate electron density on the oxadiazole ring .

- Bioisosteric Replacement : Substitute the fluorophenyl group with thiophene or pyridine rings to assess π-stacking interactions in enzyme binding pockets .

- Example : Derivatives with 4-dimethylaminophenyl substituents show enhanced AChE inhibition (IC₅₀ = 2.1 µM vs. 8.3 µM for parent compound) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- In Silico Tools :

- Molecular Docking : AutoDock Vina predicts binding poses in AChE (PDB: 4EY7), highlighting hydrogen bonds between the oxadiazole N-atom and Tyr337 .

- ADMET Prediction : SwissADME estimates logP (~2.5) and topological polar surface area (~65 Ų), suggesting moderate blood-brain barrier permeability .

Key Recommendations for Researchers

- Synthetic Reproducibility : Strictly control anhydrous conditions during cyclization to prevent hydrolysis of POCl₃ .

- Data Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas, especially for halogenated analogs .

- Biological Assays : Include positive controls (e.g., donepezil for AChE, ascorbic acid for DPPH) to contextualize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.